[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLJTCKBTBBOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Partially or fully dechlorinated phenyl derivatives.
Substitution: Phenyl derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry: In chemistry, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound finds applications in the pharmaceutical industry as a precursor for drug synthesis. Its derivatives are evaluated for their pharmacological properties and potential as therapeutic agents.
Mechanism of Action
The mechanism of action of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Piperazine Derivatives with Sulfonamide/Carbamoyl Modifications
Example Compounds :
- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) Structural Differences: Incorporates a pyridinesulfonamide and phenylcarbamoyl group. Physicochemical Data: Yield = 80%, m.p. = 177–180°C.
- N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) Structural Differences: Features a 4-chlorophenylcarbamoyl group. Physicochemical Data: Yield = 65%, m.p. = 164–168°C. Key Features: The electron-withdrawing chlorine substituent may reduce metabolic degradation compared to non-halogenated analogs .
Piperazine-Acetic Acid Derivatives with Protecting Groups
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structural Differences : Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the piperazine nitrogen.
- Key Features : The Fmoc group is commonly used in peptide synthesis to protect amines during solid-phase reactions. This derivative is less reactive in free amine-dependent biological systems compared to the target compound .
2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-(3,4-dichlorophenyl)acetic Acid
- Structural Differences : Boc (tert-butoxycarbonyl) protection on piperazine and a 3,4-dichlorophenyl substitution on the acetic acid α-carbon.
- Key Features : The Boc group stabilizes the amine during synthesis, while the α-substitution may sterically hinder interactions with flat receptor binding sites .
Cetirizine-Related Analogs
- Levocetirizine Dihydrochloride Structural Differences: Contains a benzhydryl group [(4-chlorophenyl)phenylmethyl] on piperazine and an ethoxy linker to acetic acid. The dihydrochloride salt enhances water solubility compared to the free acid form of the target compound .
2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}acetic Acid
Substituent Variations on the Piperazine Ring
- [4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride Structural Differences: 3-Methylphenyl substituent instead of 3,4-dichlorophenyl.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Extended Conjugation and Hybrid Structures
- [4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic Acid Structural Differences: Chalcone-derived propenylphenoxy linker between the dichlorophenyl group and acetic acid. Key Features: Extended conjugation may enhance UV absorption and redox activity, useful in photodynamic therapy or kinase inhibition studies .
Biological Activity
[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Research indicates that it may exhibit antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with the histamine H1 receptor .
- Target of Action : The compound shows high specificity for the H1 receptor, which is crucial in mediating allergic responses and inflammation.
- Mode of Action : By binding to the H1 receptor, it inhibits histamine-induced signaling pathways, thereby reducing inflammation and allergic symptoms.
Pharmacokinetics
Given its structural similarities to other piperazine derivatives, it is expected that this compound is well-absorbed and distributed throughout the body. It is likely metabolized in the liver and excreted via the kidneys.
Antimicrobial and Antifungal Properties
Studies have shown that this compound possesses significant antimicrobial and antifungal activities. Its efficacy against various pathogens suggests potential therapeutic applications in treating infections.
Anticancer Activity
Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines:
- In vitro studies demonstrated that compounds with similar structures showed significant efficacy against human breast cancer cells (MCF7) with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | < 20 |
| 5-Fluorouracil | MCF7 | ~30 |
Structure-Activity Relationship (SAR)
The presence of two chlorine atoms on the phenyl ring significantly influences the compound's reactivity and biological activity. Comparisons with analogs such as [4-(4-Bromophenyl)piperazin-1-yl]acetic acid reveal that variations in halogen substitution can alter pharmacological properties.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : In a study involving human breast cancer models, derivatives of this compound were synthesized and tested for their cytotoxicity. The most active derivative showed an IC50 value significantly lower than that of standard treatments .
- Antimicrobial Testing : A series of tests conducted against common bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
